3-[(3,3-Difluorocyclobutyl)methoxy]azetidine
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Overview
Description
3-[(3,3-Difluorocyclobutyl)methoxy]azetidine is a chemical compound with the molecular formula C8H13F2NO and a molecular weight of 177.19 g/mol . This compound is characterized by the presence of a difluorocyclobutyl group attached to an azetidine ring via a methoxy linkage. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[(3,3-Difluorocyclobutyl)methoxy]azetidine typically involves the reaction of 3,3-difluorocyclobutanol with azetidine in the presence of a suitable base and solvent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-[(3,3-Difluorocyclobutyl)methoxy]azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-[(3,3-Difluorocyclobutyl)methoxy]azetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3,3-Difluorocyclobutyl)methoxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways and processes .
Comparison with Similar Compounds
3-[(3,3-Difluorocyclobutyl)methoxy]azetidine can be compared with other similar compounds, such as:
(3,3-Difluorocyclobutyl)methanol: This compound shares the difluorocyclobutyl group but differs in the functional group attached to it.
3,4-Dimethoxyphenethylamine: Although structurally different, this compound also contains methoxy groups and is used in various chemical and biological studies
The uniqueness of this compound lies in its combination of the difluorocyclobutyl group and the azetidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13F2NO |
---|---|
Molecular Weight |
177.19 g/mol |
IUPAC Name |
3-[(3,3-difluorocyclobutyl)methoxy]azetidine |
InChI |
InChI=1S/C8H13F2NO/c9-8(10)1-6(2-8)5-12-7-3-11-4-7/h6-7,11H,1-5H2 |
InChI Key |
IYKFZLLSFKUPQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)COC2CNC2 |
Origin of Product |
United States |
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